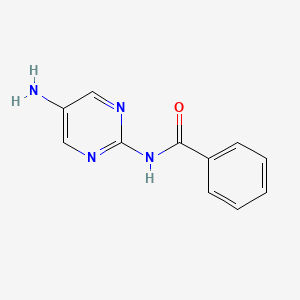

N-(5-aminopyrimidin-2-yl)benzamide

Description

N-(5-aminopyrimidin-2-yl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with an amino group at the 5-position.

Properties

CAS No. |

331806-98-5 |

|---|---|

Molecular Formula |

C11H10N4O |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(5-aminopyrimidin-2-yl)benzamide |

InChI |

InChI=1S/C11H10N4O/c12-9-6-13-11(14-7-9)15-10(16)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14,15,16) |

InChI Key |

LNFQIIJBXJNNFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-aminopyrimidin-2-yl)benzamide with three classes of analogs: thiadiazole-benzamides, pyridine-benzamides, and piperidine-thiadiazole-benzamides, based on synthesis methods, structural features, and biological relevance.

Thiadiazole-Benzamide Derivatives

- Example Compound: N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide ().

- Structural Differences : Replaces the pyrimidine ring with a 1,3,4-thiadiazole core. The thiadiazole group enhances electrophilicity and may improve binding to sulfur-containing enzyme pockets.

- Synthesis : Synthesized via conventional and microwave-assisted methods (Table 1, ). Microwave synthesis reduced reaction time by 60% compared to conventional heating.

- Biological Activity : Thiadiazole derivatives exhibited anticancer activity in preliminary screenings, attributed to DNA intercalation or topoisomerase inhibition .

Pyridine-Benzamide Derivatives

- Example Compound : N-(pyridin-2-yl)-benzamide ().

- Synthesis: Produced using a bimetallic Fe2Ni-BDC catalyst under aerobic conditions. This method achieved 92% yield, outperforming monometallic frameworks due to synergistic Lewis acid sites .

- Catalytic Advantage : The heterogeneous catalyst was reusable for five cycles without activity loss, suggesting industrial scalability .

Piperidine-Thiadiazole-Benzamide Derivatives

- Example Compound : N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ().

- Structural Differences : Incorporates a piperidine-thioethyl side chain, enhancing lipophilicity and blood-brain barrier penetration.

- Synthesis : Multi-step procedure involving thiolation and alkylation, characterized by NMR and mass spectrometry.

Key Data Tables

Critical Analysis of Structural and Functional Differences

- Pyrimidine vs. Thiadiazole/Pyridine: The pyrimidine ring in this compound provides a dual hydrogen-bonding motif (NH₂ and pyrimidine N), unlike pyridine (single N) or thiadiazole (S and N). This may enhance selectivity for ATP-binding pockets in kinases.

- Synthetic Flexibility : Thiadiazole derivatives benefit from microwave-assisted synthesis, whereas pyridine-benzamides leverage catalytic efficiency. The target compound’s synthesis may require optimization between these approaches.

- Biological Performance : Piperidine-thiadiazole derivatives demonstrate the impact of lipophilic side chains on CNS activity, a design consideration absent in the simpler pyrimidine analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.